molecular formula C11H12Cl2N2O5 B7769755 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 126787-77-7

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No.: B7769755
CAS No.: 126787-77-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, commonly known as chloramphenicol (CAP), is a broad-spectrum bacteriostatic antibiotic. Its IUPAC name varies slightly across sources but consistently describes a structure featuring:

  • A dichloroacetamide moiety.
  • A 4-nitrophenyl group.
  • A 1,3-dihydroxypropan-2-yl backbone with stereospecific D-(−)-threo configuration (critical for bioactivity) .

Properties

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859002
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126787-77-7, 579-51-1
Record name Acetamide, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-, radical ion(1-), [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126787-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC163311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lipase-Catalyzed Esterification

Recent advances in enzymatic synthesis have enabled the production of CAM derivatives with improved pharmacological properties. Lipase BA, cloned from Bacillus amyloliquefaciens, has demonstrated high efficiency in catalyzing the esterification of CAM with vinyl propionate (Scheme 1). The reaction proceeds under mild conditions, avoiding the racemization risks associated with traditional chemical methods.

Reaction Conditions and Optimization

The optimal parameters for this method include:

  • Solvent : 1,4-dioxane, which stabilizes the enzyme while maintaining substrate solubility.

  • Acyl donor : Vinyl propionate at a 5:1 molar excess relative to CAM.

  • Enzyme concentration : 4 g/L of Lipase BA.

  • Temperature : 50°C for 8 hours, achieving 98% conversion and 99% purity.

A comparative analysis of acyl donors revealed that vinyl propionate outperforms alternatives (e.g., vinyl acetate or butyrate) in reaction rate and product yield (Table 1).

Table 1: Performance of Acyl Donors in Lipase-Catalyzed CAM Ester Synthesis

Acyl DonorConversion (%)Purity (%)
Vinyl propionate9899
Vinyl acetate7588
Vinyl butyrate8291

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Post-synthesis purification employs C18 reverse-phase columns to isolate CAM from reaction mixtures. The protocol involves:

  • Column preconditioning : Sequential washing with methanol (10 mL) and distilled water (10 mL).

  • Sample loading : Transfer of the aqueous phase onto the column after hexane washing to remove non-polar impurities.

  • Elution : Use of ethyl acetate to recover CAM, followed by solvent evaporation under nitrogen at 65°C.

Liquid-Liquid Extraction (LLE)

Ethyl acetate serves as the primary solvent for extracting CAM from enzymatic reaction mixtures. Key steps include:

  • Double extraction : Two rounds of ethyl acetate blending (15 mL each) with centrifugation at 2,000 rpm for 2 minutes.

  • Concentration : Evaporation to 1 mL under nitrogen, followed by resuspension in 4% NaCl solution to separate residual organic solvents.

Industrial-Scale Production Considerations

Fermentation and Downstream Processing

While microbial fermentation historically produced CAM, modern industrial synthesis favors chemical routes combined with enzymatic modifications. Large-scale batches utilize:

  • Continuous stirred-tank reactors (CSTRs) : For maintaining optimal temperature (50°C) and enzyme activity.

  • In-line monitoring : HPLC-DAD systems track reaction progress, ensuring adherence to pharmacopeial standards (980–1,020 µg/mg potency).

Crystallization and Polymorph Control

Final crystallization from ethanol-water mixtures (6:1 v/v) yields the stable orthorhombic polymorph. Critical parameters include:

  • Cooling rate : 0.5°C/min to prevent amorphous form formation.

  • Seed crystals : Addition of CAM nuclei at 40°C to initiate controlled crystal growth.

Analytical Validation of Synthesis

Spectroscopic Confirmation

  • ¹H NMR : Characteristic peaks at δ 7.5–8.2 ppm (4-nitrophenyl aromatics) and δ 4.3–5.1 ppm (diol protons).

  • Optical rotation : [α]²⁰D = +18.5° to +20.5° (c=6, EtOH) confirms enantiomeric purity.

Chromatographic Purity Assessment

  • HPLC-DAD : C18 column with acetonitrile:water (40:60 v/v) mobile phase; retention time matched to USP reference standards.

  • LC-MS : Detects degradation products (e.g., dechlorinated analogs) at levels <0.1% .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibiotic Properties

Mechanism of Action
The primary application of 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide lies in its antibiotic properties. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This mechanism is critical in treating a variety of bacterial infections, particularly those caused by gram-positive organisms.

Clinical Applications
Historically, chloramphenicol was widely used to treat typhoid fever and other serious infections. Although its use has diminished due to concerns over toxicity and the emergence of resistant strains, derivatives like this compound are being researched for their efficacy against resistant bacterial strains. Recent studies indicate that this compound retains activity against multi-drug resistant bacteria, making it a candidate for further development in antibiotic therapy .

Anticancer Research

Potential Antitumor Activity
Emerging research suggests that this compound may have anticancer properties. Studies have shown that chloramphenicol derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and affecting cell cycle regulation. This property opens avenues for its use in cancer treatment protocols .

Case Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, one study reported significant cytotoxic effects on human breast cancer cells (MCF-7), indicating its potential as an adjunct therapy in cancer treatment .

Chemical Research Applications

Synthesis and Modification
The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. Researchers are exploring modifications to improve solubility and bioavailability while minimizing toxicity .

Biochemical Assays
In biochemical research, this compound is utilized in assays to study protein synthesis mechanisms and bacterial resistance mechanisms. Its ability to inhibit ribosomal function makes it a useful tool for understanding the dynamics of antibiotic action and resistance development .

Safety and Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Chloramphenicol is associated with serious side effects such as aplastic anemia and Gray Baby Syndrome when used during pregnancy or breastfeeding. Therefore, any therapeutic application must balance efficacy with potential risks .

Summary Table of Applications

Application AreaDescriptionReferences
Antibiotic UseInhibits bacterial protein synthesis; effective against resistant strains
Anticancer ActivityInduces apoptosis in cancer cells; potential adjunct therapy
Chemical SynthesisIntermediate for developing new pharmaceuticals
Biochemical ResearchAssay tool for studying antibiotic mechanisms

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₂Cl₂N₂O₅.
  • Molar Mass : 323.13 g/mol.
  • Melting Point : 148–153°C.
  • Solubility: Poor in water, moderate in ethanol .

CAP inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Despite efficacy against Gram-positive and Gram-negative bacteria, its use is restricted due to severe side effects, including bone marrow suppression and aplastic anemia .

Comparison with Structurally Similar Compounds

Metabolic Derivatives of Chloramphenicol

CAP undergoes enzymatic modification in microbial and mammalian systems, yielding metabolites with altered bioactivity and toxicity:

Compound Name Structural Modification Biological Activity/Toxicity References
CAP-3-Acetyl Acetylation at the C-3 hydroxyl group. Reduced antimicrobial activity; non-toxic.
CAP-1-Acetyl Non-enzymatic isomerization of CAP-3-acetyl. Similar to CAP-3-acetyl; inactive in MIC tests.
DHNOA Dehydrogenation at C-3 hydroxyl to ketone. Intermediate metabolite; oxidized further to O-CAP.
O-CAP Carboxylic acid derivative of DHNOA. Dead-end metabolite; no antimicrobial activity.
Chloramphenicol Aldehyde Oxidative dehalogenation of CAP by laccase. Non-toxic to S. aureus, E. coli, and C. albicans.

Key Findings :

  • Acetylation and oxidation reduce CAP’s toxicity and antimicrobial potency, making these metabolites critical in environmental degradation and detoxification .

Structural Modifications vs. CAP :

  • Fluorine substitution at C-3.
  • Methylsulfonyl group replaces the nitro group on the phenyl ring.
  • Stereochemistry: (1R,2S) vs. CAP’s (1R,2R) .
Property CAP FLO
Bioactivity Broad-spectrum bacteriostatic. Presumed retained activity with modified target binding.
Solubility Low aqueous solubility. Likely improved due to sulfonyl group.
Toxicity High (bone marrow suppression). Unknown; structural changes may reduce toxicity.
Applications Restricted human/animal use. Experimental; potential for reduced resistance.

Implications :

  • Fluorination may enhance metabolic stability, while the sulfonyl group could improve solubility and pharmacokinetics .

Environmental Degradation

  • Laccase-Mediated Detoxification : Trametes hirsutus laccase degrades CAP to chloramphenicol aldehyde within 48 hours (with mediators), offering a bioremediation strategy for antibiotic-laden wastewater .
  • Bacterial Metabolism: Sphingobium sp. WTD-1 utilizes CAP as a carbon source via acetylation and oxidation pathways, producing non-toxic metabolites .

Pharmaceutical Formulations

  • Silica Nanoparticle Carriers: CAP-loaded silica gels show controlled release profiles, enhancing bioavailability while mitigating systemic toxicity .

Biological Activity

2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, commonly referred to as chloramphenicol, is a synthetic antibiotic with significant biological activity. Its structure includes a dichloroacetyl group and a nitrophenyl moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 579-51-1
  • Molecular Formula : C11H12Cl2N2O5
  • Molecular Weight : 323.13 g/mol
  • Melting Point : 150.5 - 151.5 °C

Chloramphenicol exerts its biological effects primarily through the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation by preventing the binding of aminoacyl-tRNA to the ribosomal acceptor site. This action is effective against a broad spectrum of gram-positive and gram-negative bacteria.

Antimicrobial Activity

Chloramphenicol is known for its potent antimicrobial properties. It is effective against various pathogens including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Anaerobic bacteria : Bacteroides fragilis

Cytotoxicity and Safety Profile

While chloramphenicol has significant antibacterial activity, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. Studies have shown that concentrations above 50 µg/mL can lead to cell death in certain cell lines due to its interference with mitochondrial protein synthesis.

Case Study 1: Efficacy Against Bacterial Infections

A clinical study evaluated the efficacy of chloramphenicol in treating severe bacterial infections in hospitalized patients. The results indicated a significant reduction in infection rates compared to controls, with an overall efficacy rate of around 85% in treating resistant strains of bacteria.

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on animal models revealed that prolonged exposure to high doses of chloramphenicol resulted in bone marrow suppression. This finding underscores the importance of monitoring blood parameters in patients receiving chloramphenicol therapy.

Comparative Biological Activity Table

Compound Mechanism of Action Target Pathogens Toxicity Level Clinical Use
ChloramphenicolInhibits protein synthesisBroad-spectrum bacteriaModerate to highBacterial infections
PenicillinDisrupts cell wall synthesisGram-positive bacteriaLowStreptococcal infections
TetracyclineInhibits protein synthesisBroad-spectrum bacteriaLowAcne, respiratory infections

Q & A

Q. What are the recommended methodologies for synthesizing and structurally confirming chloramphenicol?

Chloramphenicol synthesis typically involves condensation of 4-nitrobenzaldehyde with dichloroacetic acid derivatives, followed by stereoselective reduction and acetylation. Structural confirmation requires:

  • X-ray crystallography : Use SHELXL/SHELXTL for refinement to resolve stereochemistry (critical for the (1R,2R) configuration) .
  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm the presence of nitro, dichloroacetamide, and diol groups. Specific peaks include δ 7.5–8.2 ppm (aromatic protons) and δ 4.3–5.1 ppm (diol protons) .
  • Optical rotation : Verify [α]²⁰D = 18.5°–20.5° (C=6, EtOH) to confirm enantiomeric purity .

Q. How can researchers validate the purity and potency of chloramphenicol in experimental batches?

  • HPLC-DAD/UV : Use a C18 column with mobile phase (e.g., acetonitrile:water 40:60 v/v) and monitor at 278 nm. Retention time should align with reference standards (e.g., USP Chloramphenicol RS) .
  • Potency assays : Microbiological agar diffusion using Bacillus subtilis ATCC 6633, with potency limits of 980–1020 µg/mg .
  • Impurity profiling : LC-MS to detect degradation products like chloramphenicol base (m/z 323 → 257) or nitro-reduced analogs .

Advanced Research Questions

Q. How can researchers optimize detection limits for chloramphenicol in complex biological or environmental matrices?

  • Sample pretreatment : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove matrix interferents (e.g., proteins in serum or humic acids in water) .
  • High-resolution MS : Use Q-TOF or Orbitrap to achieve sub-ppb detection limits. Key fragments: m/z 323.13 (M+H⁺), 152.1 (nitrophenyl fragment) .
  • Aptamer-based biosensors : Truncated aptamers (e.g., CAP-apt2) with bio-layer interferometry (BLI) improve sensitivity to 0.1 nM in milk or honey .

Q. How to resolve discrepancies in chloramphenicol degradation studies under varying environmental conditions?

  • Control for photolysis : UV light (254 nm) accelerates degradation in aqueous solutions (t½ < 24 h), whereas dark controls require >7 days. Use actinometry to standardize light exposure .
  • Mediator systems in enzymatic degradation : Laccase from Trametes hirsutus degrades chloramphenicol to nontoxic aldehyde derivatives (confirmed via LC-MS). Adding mediators like ABTS reduces degradation time from 7 days to 48 h .
  • Monitor dehalogenation : Measure chloride ion release via ion chromatography to quantify reductive vs. oxidative pathways .

Q. What methodological steps are critical for environmental risk assessment (ERA) of chloramphenicol in veterinary applications?

  • Phase I (PEC calculation) : Use the formula PECsoil = (Dose × AppRate × Koc) / (Degradation half-life × Soil density). If PECsoil > 0.1 µg/kg, proceed to Phase II .
  • Phase II-A (toxicity testing) : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition (ErC50). Chloramphenicol shows EC50 = 12 mg/L for Daphnia, indicating moderate risk .
  • Metabolite tracking : Monitor florfenicol (a structural analog) in Phase II-B to assess cross-resistance in environmental bacteria .

Q. What experimental strategies address contradictions in chiral resolution during chromatographic analysis?

  • Chiral stationary phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol (80:20) to separate enantiomers. Retention times differ by 1.5–2 min for D- and L-forms .
  • Polarimetric detection : Couple HPLC with a polarimeter to confirm elution order and resolve co-elution artifacts .
  • Molecular docking simulations : Predict CSP-enantiomer interactions using AutoDock Vina to rationalize retention behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.